![molecular formula C21H21F3N4O4 B8136664 CGS 12066B dimaleate](/img/structure/B8136664.png)
CGS 12066B dimaleate
Overview
Description
CGS 12066B dimaleate is a useful research compound. Its molecular formula is C21H21F3N4O4 and its molecular weight is 450.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CGS 12066B dimaleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CGS 12066B dimaleate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Carbon Allotrope Applications : CGS 12066B dimaleate is identified as a synthetic carbon allotrope with potential applications in fullerenes, nanotubes, and graphene (Hirsch, 2010).
Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives : It is used as a convenient method for synthesizing pyrrolo[1,2-a]quinoxaline derivatives, indicating its relevance in organic chemistry (Campiani et al., 1991).
Effects on Murine Behavior : CGS 12066B influences murine behavior, decreasing aggression and social interest while enhancing defensive behaviors, which is significant for behavioral studies (Bell, Donaldson, & Gracey, 1995).
Serotonin-1B Agonist : As a selective serotonin-1B agonist, CGS 12066B plays a role in evaluating the physiological role of these receptors in the mammalian CNS. Its IC50 value at the 5HT1B site is 51 nM, highlighting its precision and utility in neurological research (Neale et al., 1987).
Impact on Sleep and EEG Spectrum in Rats : This compound increases waking and decreases REM sleep in rats, offering insights into sleep research and neuroscience (Bjorvatn & Ursin, 1994).
Reduction in Dopamine-mediated Reinforcement : It reduces dopamine-mediated reinforcement in rats by increasing the interval between drug injections, relevant in the study of addiction and neural reward systems (Parsons, Weiss, & Koob, 1996).
Effects on Vestibular Nuclear Neurons : CGS-12066A, closely related to CGS 12066B, affects the firing rate and membrane potential in rat medial vestibular nuclear neurons, contributing to the understanding of neural function (Jeong, Jang, & Park, 2005).
Antidepressant Drug Mechanisms : CGS 12066B influences the effectiveness of antidepressant drugs in reversing escape deficits in rats, offering insights into the mechanisms of antidepressants (Martin & Puech, 1991).
properties
IUPAC Name |
(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPAHEUAJMCLRD-BTJKTKAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=C\C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CGS-12066A maleate | |
CAS RN |
109028-10-6 | |
Record name | Pyrrolo[1,2-a]quinoxaline, 4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-, (2Z)-2-butenedioate (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109028-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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